N-(1H-pyrazol-4-yl)pyridine-4-carboxamide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities. This specific compound features a pyrazole ring and a carboxamide functional group attached to a pyridine structure, making it a subject of interest in medicinal chemistry. Its potential applications include roles as anticancer agents and inhibitors in various biological pathways.
N-(1H-pyrazol-4-yl)pyridine-4-carboxamide can be classified as:
The synthesis of N-(1H-pyrazol-4-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. Key methods include:
The synthesis usually requires careful control of reaction conditions, including temperature, solvent choice (such as dioxane or ethanol), and catalyst loading. Yields can vary significantly depending on these parameters, often ranging from moderate (30%) to good (70%) depending on the specific reaction pathway chosen.
N-(1H-pyrazol-4-yl)pyridine-4-carboxamide has a distinct molecular structure characterized by:
The molecular formula is typically represented as with a molecular weight of approximately 192.19 g/mol. The compound's structure can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its configuration and purity.
N-(1H-pyrazol-4-yl)pyridine-4-carboxamide participates in various chemical reactions that can modify its structure or enhance its biological activity:
Reactions are typically performed under controlled conditions to optimize yields and selectivity. For example, using microwave-assisted synthesis can improve reaction times and yields significantly.
The mechanism of action for N-(1H-pyrazol-4-yl)pyridine-4-carboxamide primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the ATP-binding site of CDKs, it prevents the phosphorylation of target proteins necessary for cell cycle progression.
In vitro studies have shown that this compound exhibits nanomolar potency against specific CDKs, indicating strong potential for therapeutic use in cancer treatment . The structure-activity relationship analyses suggest that modifications to either the pyrazole or pyridine components can significantly impact inhibitory efficacy.
N-(1H-pyrazol-4-yl)pyridine-4-carboxamide is typically a crystalline solid at room temperature. It has moderate solubility in polar solvents like methanol and dimethyl sulfoxide but may exhibit lower solubility in non-polar solvents.
Key chemical properties include:
N-(1H-pyrazol-4-yl)pyridine-4-carboxamide has several significant applications in scientific research:
Palladium-catalyzed cross-coupling reactions enable precise modifications of the pyrazol-4-yl-pyridine core, facilitating access to structurally diverse analogs. In the synthesis of positron emission tomography (PET) ligands targeting muscarinic acetylcholine receptors (M4), Pd(0) catalysts (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂) mediate key transformations. These include Suzuki couplings between pyrazole boronic esters and aryl/heteroaryl halides, yielding substituted analogs critical for receptor binding [1]. Optimization studies reveal that electron-withdrawing groups (e.g., cyano) on pyridine substrates enhance oxidative addition efficiency, improving yields to 53–65% compared to methyl-substituted derivatives (26–40%) [1]. Stille couplings using tributylstannylpyrazoles further enable C–C bond formation at C-3, C-4, or C-5 positions of the heterocycle, though regioselectivity depends on halogen placement and catalyst loading [7].
Table 1: Palladium-Catalyzed Coupling Reactions in Pyrazol-4-yl-Pyridine Synthesis
Reaction Type | Catalyst System | Substrate | Yield Range | Key Applications |
---|---|---|---|---|
Suzuki Coupling | Pd(OAc)₂/XPhos | Pyrazole boronic ester + aryl bromide | 53–65% | M4 PET ligand core functionalization [1] |
Stille Coupling | PdCl₂(PPh₃)₂ | 5-Tributylstannylpyrazole + aryl iodide | 60–85% | Introduction of alkenyl/aryl groups [7] |
N-Arylation | Pd₂(dba)₃/tBuBrettPhos | Pyrazole + aryl triflate | >80% | N-Arylpyrazole synthesis [8] |
Suzuki-Miyaura cross-coupling provides a versatile route for introducing aryl, heteroaryl, and alkenyl moieties to the pyrazole core. The reaction leverages boronic acids or esters derived from N-protected pyrazoles, with regioselectivity controlled by the position of the boron substituent. For example, 1-(tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes coupling with (hetero)aryl halides to furnish 3-aryl-1H-pyrazoles after deprotection [8]. Pinacol boronic esters demonstrate superior stability and reactivity compared to boronic acids, enabling couplings with chloro- and bromobenzenes at 80–90°C using Pd(OAc)₂/PPh₃ [7]. In antibacterial pyrazole benzamide synthesis, Suzuki reactions install 4-aryl groups via coupling of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide with aryl boronic acids, yielding analogs (e.g., 6b) with potent activity against NDM-1-positive bacteria (yields: 70–92%) [6].
Optimized Conditions:
Regioselective cyclization strategies construct fused pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine systems from N-(1H-pyrazol-4-yl)pyridine-4-carboxamide precursors. Copper- or iodine-mediated cyclizations enable C–N bond formation, with selectivity controlled by substituent effects. For instance, I₂/NaHCO₃ promotes electrophilic cyclization of N-propargyl-N'-tosylhydrazines to yield 4-iodo-1-tosylpyrazoles, serving as intermediates for fused systems [8]. Microwave-assisted copper-catalyzed cyclizations (e.g., CuI/1,10-phenanthroline) achieve 5-endo-dig closure of propargylhydrazines, forming 1,3,5-trisubstituted pyrazoles with >90% regioselectivity [8].
Table 2: Regioselective Cyclization Methods for Pyrazole-Fused Cores
Cyclization Substrate | Conditions | Product | Regioselectivity | Yield |
---|---|---|---|---|
N-Propargyl-N'-tosylhydrazines | I₂, NaHCO₃, CH₂Cl₂, rt | 4-Iodo-1-tosylpyrazoles | >95% | 70–85% |
β,γ-Unsaturated hydrazones | Cu(OAc)₂, O₂, DMSO, 80°C | Pyrazolo[1,5-a]pyridines | Controlled by alkyne substitution | 65–88% |
N-Alkylated tosylhydrazones | AlCl₃, toluene, reflux | 1,3,5-Trisubstituted pyrazoles | Complete | 75–90% [8] |
N-Alkylation and acylation of N-(1H-pyrazol-4-yl)pyridine-4-carboxamide require judicious protecting group strategies due to competing reactivity at pyrazole N1 vs. the carboxamide nitrogen. SEM (2-(trimethylsilyl)ethoxymethyl) and THP (tetrahydropyranyl) groups protect N1 during C4/C5 functionalization, with THP demonstrating superior deprotection compatibility under mild acid conditions (e.g., p-TsOH/MeOH) without cleaving sensitive esters [1] [8]. Key findings include:
Compatibility Notes:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7